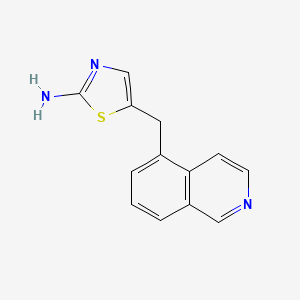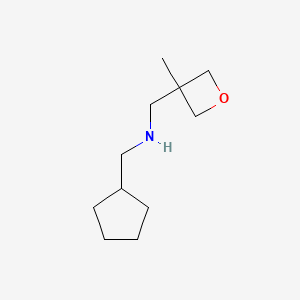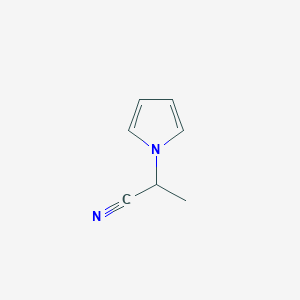![molecular formula C24H25N5O2 B13347861 cis-4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-methylcyclohexanol](/img/structure/B13347861.png)
cis-4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-methylcyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-methylcyclohexanol is a complex organic compound known for its significant role in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a phenoxyphenyl group, and a cyclohexanol moiety. It is often studied for its potential therapeutic applications, particularly in the treatment of various cancers and inflammatory diseases .
準備方法
The synthesis of cis-4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-methylcyclohexanol involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the phenoxyphenyl group: This step involves a nucleophilic substitution reaction where the phenoxy group is introduced to the pyrazolo[3,4-d]pyrimidine core.
Attachment of the cyclohexanol moiety: This is done through a series of reactions including reduction and cyclization to form the final product.
Industrial production methods for this compound are designed to be efficient and scalable, often involving optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .
化学反応の分析
cis-4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-methylcyclohexanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize reaction efficiency .
科学的研究の応用
cis-4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-methylcyclohexanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its potential therapeutic effects.
作用機序
The mechanism of action of cis-4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-methylcyclohexanol involves its interaction with specific molecular targets, such as Bruton’s tyrosine kinase (BTK). By binding irreversibly to BTK, the compound inhibits its activity, leading to the suppression of B-cell receptor signaling pathways. This inhibition results in reduced proliferation and survival of B-cells, making it effective in the treatment of B-cell malignancies . Additionally, the compound may interact with other kinases and signaling molecules, contributing to its broad therapeutic potential .
類似化合物との比較
cis-4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-methylcyclohexanol can be compared with other similar compounds, such as:
Ibrutinib: A well-known BTK inhibitor used in the treatment of B-cell malignancies.
Acalabrutinib: Another BTK inhibitor with a different chemical structure but similar therapeutic applications.
By understanding these comparisons, researchers can better appreciate the unique properties and potential benefits of this compound in various scientific and medical contexts .
特性
分子式 |
C24H25N5O2 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC名 |
4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-1-methylcyclohexan-1-ol |
InChI |
InChI=1S/C24H25N5O2/c1-24(30)13-11-17(12-14-24)29-23-20(22(25)26-15-27-23)21(28-29)16-7-9-19(10-8-16)31-18-5-3-2-4-6-18/h2-10,15,17,30H,11-14H2,1H3,(H2,25,26,27) |
InChIキー |
GFMYTWAHFPKSOS-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(CC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B13347789.png)












